2-HydroxymethyL3-ethyl-indol
Description
2-Hydroxymethyl-3-ethyl-indol is an indole derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and an ethyl (-CH2CH3) group at the 3-position of the indole scaffold. For instance, Ethyl 3-(1,2-dihydroxyethyl)indole-2-carboxylate (23) () shares functionalization at the 3-position, synthesized via NaBH4 reduction of a precursor in ethanol (63% yield, yellow solid) .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3-ethyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-2-8-9-5-3-4-6-10(9)12-11(8)7-13/h3-6,12-13H,2,7H2,1H3 |
InChI Key |
KMUWTIQQOMLESU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Indole Derivatives
Key Observations :
- Polarity : The hydroxymethyl group in 2-Hydroxymethyl-3-ethyl-indol increases hydrophilicity compared to purely alkyl-substituted indoles (e.g., 3-ethyl or ethoxymethyl derivatives) .
- Synthetic Yield : Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (78% yield) outperforms NaBH4-reduced analogues (59–63%), suggesting reagent efficiency impacts outcomes .
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